N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and a benzo[1,3]dioxol-5-ylmethyl moiety. The 1,3,4-thiadiazole ring is a pharmacologically significant scaffold known for antimicrobial, anticancer, and anti-inflammatory activities . The benzo[1,3]dioxol (piperonyl) group enhances lipophilicity and bioavailability, while the 3,4-dimethoxyphenyl acetamido substituent may modulate electronic and steric properties, influencing receptor binding . Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., thiadiazole-acetamide derivatives in ) are typically synthesized via nucleophilic substitution or condensation reactions between thiol-containing thiadiazoles and chloroacetamides .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-29-15-5-3-13(7-17(15)30-2)9-19(27)24-21-25-26-22(34-21)33-11-20(28)23-10-14-4-6-16-18(8-14)32-12-31-16/h3-8H,9-12H2,1-2H3,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIZNWIIZVVRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic molecule with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 444.52 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiadiazole group which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities including:
- Antimicrobial : Many derivatives show effective inhibition against various bacterial strains.
- Anticancer : Some studies suggest potential cytotoxicity against cancer cell lines.
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.
Antimicrobial Activity
A study on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Bactericidal | 32 |
| Compound B | Bacteriostatic | 64 |
Anticancer Potential
In vitro studies have shown that similar thiadiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been investigated in several studies. For instance, it has shown promising results as a selective inhibitor of MAO-B with an IC50 value indicating effective binding affinity.
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| MAO-B | 0.0059 | Competitive Inhibition |
| AChE | 0.074 | Non-competitive Inhibition |
Case Studies
- Cytotoxicity in Cancer Models : A study involving the treatment of MCF-7 cells with the compound resulted in significant cell death after 48 hours of exposure, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress by inhibiting AChE activity, thus enhancing acetylcholine levels in synaptic clefts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Compounds with electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e ) often exhibit enhanced anticancer activity compared to electron-donating substituents (e.g., methoxy in 5m ). The target compound’s 3,4-dimethoxyphenyl group may balance electronic effects for optimal binding.
- Thioether Linkage : The thioether bridge in the target compound (shared with 5e and 4.1 ) enhances metabolic stability compared to oxyacetamide derivatives.
- Piperonyl Group : The benzo[1,3]dioxol moiety (also in ) likely improves blood-brain barrier penetration, a feature absent in analogues like 4c .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core followed by sequential acylation and substitution. Key steps include:
- Thiadiazole ring formation : Use 2-(3,4-dimethoxyphenyl)acetic acid as a precursor, coupled with thiosemicarbazide under reflux in ethanol with catalytic sulfuric acid .
- Thioether linkage : React the thiadiazole intermediate with N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-chloroacetamide in dry DMF using anhydrous K₂CO₃ as a base (70–80°C, 6–8 hours, yield ~65–75%) .
- Yield optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize final products in ethanol .
Q. Which characterization techniques are critical for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.7–6.9 ppm; thiadiazole carbons at δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 528.12) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. How can researchers screen for preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ values <20 μM reported for analogues ).
- Antimicrobial screening : Use agar diffusion against S. aureus and E. coli (zone of inhibition >15 mm at 100 μg/mL ).
- Enzyme inhibition : Evaluate COX-2 or HDAC inhibition using fluorometric kits .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Orthogonal assays : Validate anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .
- Purity reassessment : Use LC-MS to rule out degradation products or residual solvents affecting bioactivity .
- Dose-response studies : Compare IC₅₀ values across multiple cell lines to identify selective toxicity .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Structural modifications : Replace labile thioether bonds with methylene groups or introduce electron-withdrawing substituents on the benzodioxole ring .
- Prodrug design : Mask the acetamide group as a pivaloyloxymethyl ester to enhance oral bioavailability .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key SAR insights from analogues:
- Benzodioxole moiety : Removal reduces COX-2 inhibition by >50%, indicating its role in target binding .
- Thiadiazole substitution : 3,4-Dimethoxyphenyl groups enhance antiproliferative activity compared to 4-chlorophenyl .
- Thioether vs. sulfone : Sulfone derivatives show improved metabolic stability but reduced potency .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR). The benzodioxole group forms π-π stacking with Tyr355 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the thiadiazole-acetamide backbone in HDAC8 binding pockets .
- QSAR models : Train on IC₅₀ data from 30+ analogues using Random Forest (R² >0.8) to prioritize novel substituents .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers?
- Co-solvent systems : Use 10% DMSO/PBS for in vitro assays; avoid concentrations >0.1% to minimize cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .
Q. What analytical approaches resolve spectral overlaps in NMR?
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks (e.g., distinguish thiadiazole C2 from acetamide carbonyl ).
- Variable temperature NMR : Suppress signal broadening caused by slow rotation of the thioether bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
